molecular formula C13H21NO3 B2623565 N-Boc-(+/-)-cis-(exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde CAS No. 1418113-94-6

N-Boc-(+/-)-cis-(exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde

Cat. No.: B2623565
CAS No.: 1418113-94-6
M. Wt: 239.315
InChI Key: UQRDWBUTDRBGSD-ZDCRXTMVSA-N
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Description

N-Boc-(+/-)-cis-(exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde (CAS: 1418113-94-6) is a bicyclic, Boc-protected amino-aldehyde with the molecular formula C₁₃H₂₁NO₃ and a molecular weight of 239.31 g/mol . Its IUPAC name, tert-butyl [(1R,2S,3R,4S/1S,2R,3S,4R)-3-formylbicyclo[2.2.1]hept-2-yl]carbamate, reflects its stereochemical complexity: the exo configuration and cis stereochemistry at the bicyclo[2.2.1]heptane core are critical for its reactivity and applications in asymmetric synthesis . The compound is characterized by a rigid bicyclic framework, a Boc-protected amine group, and an aldehyde functionality, making it a versatile building block for pharmaceuticals and chiral ligands . It is typically stored at -20°C and is soluble in THF and diethyl ether .

Properties

IUPAC Name

tert-butyl N-[(1R,2S,3R,4S)-3-formyl-2-bicyclo[2.2.1]heptanyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-11-9-5-4-8(6-9)10(11)7-15/h7-11H,4-6H2,1-3H3,(H,14,16)/t8-,9+,10+,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRDWBUTDRBGSD-ZDCRXTMVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C2)C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@@H]2CC[C@@H](C2)[C@H]1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Boc-(+/-)-cis-(exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1418113-94-6
  • Molecular Formula : C₁₃H₂₁NO₃
  • Molecular Weight : 239.31 g/mol
  • Purity : >97%
  • Appearance : Colorless solid
  • Solubility : Soluble in THF and diethyl ether

The biological activity of this compound is largely attributed to its structural similarity to other bioactive compounds in the bicyclic amino acid family. Research indicates that derivatives of bicyclic compounds can influence various biochemical pathways, particularly those related to insulin secretion and neuroprotection.

Activation of Glutamate Dehydrogenase

One significant mechanism involves the activation of glutamate dehydrogenase (GDH). GDH plays a crucial role in insulin secretion from pancreatic beta cells. Studies have shown that similar compounds, like 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), enhance glucose-stimulated insulin secretion (GSIS) by reducing high glucose-induced inhibition on insulin production .

Biological Activities

The compound exhibits several biological activities, including:

  • Anti-Diabetic Effects : In vivo studies demonstrated that BCH improved glycemic control in diabetic mouse models by enhancing insulin secretion and preserving beta-cell integrity . This suggests potential therapeutic applications for managing diabetes.
  • Neuroprotective Properties : Bicyclic amino acids have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. They may mitigate oxidative stress and neuronal apoptosis, indicating a role in conditions like Alzheimer's disease .

Case Studies and Research Findings

  • Study on Insulin Secretion :
    • In a controlled study, BCH was administered to db/db diabetic mice, resulting in improved glucose tolerance and increased ratios of insulin-positive beta cells to total islet area (P < 0.05) after six weeks of treatment .
  • Neuroprotection Research :
    • A review highlighted that bicyclic compounds could protect against oxidative stress-induced cell death in neuronal cells, suggesting their potential as therapeutic agents for neurodegenerative diseases .
  • Synthetic Applications :
    • This compound serves as a valuable building block in organic synthesis, which has implications for drug development and chemical biology .

Data Table

Biological ActivityMechanism/EffectReference
Anti-DiabeticEnhances insulin secretion via GDH activation
NeuroprotectiveReduces oxidative stress
Synthetic IntermediateUsed in organic synthesis

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Synthesis of Bioactive Compounds
The compound serves as a key intermediate in the synthesis of various bioactive molecules, including alkaloids and other natural products. Its structural features allow for modifications that can lead to compounds with significant biological activity, such as antitumor and antimicrobial properties.

1.2. Drug Development
Research indicates that derivatives of N-Boc-(+/-)-cis-(exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde have been explored for their potential use in drug development, particularly in targeting specific receptors or enzymes involved in disease pathways. The ability to modify the compound's structure facilitates the exploration of structure-activity relationships (SAR) essential for optimizing pharmacological profiles.

Synthetic Applications

2.1. Asymmetric Synthesis
The compound is utilized in asymmetric synthesis due to its chiral centers, which can be exploited to produce enantiomerically enriched products. This is particularly valuable in the synthesis of pharmaceuticals where chirality plays a crucial role in efficacy and safety.

2.2. Building Block for Complex Molecules
this compound acts as a building block in the construction of more complex organic molecules, including those used in materials science and polymer chemistry. Its reactivity allows for various functional group transformations, making it suitable for multi-step synthetic routes.

3.1. Case Study: Synthesis of Alkaloids

A recent study demonstrated the use of this compound as a starting material for synthesizing complex alkaloids with notable biological activities. The research highlighted the compound's ability to undergo selective reactions that preserve its bicyclic structure while introducing additional functional groups necessary for biological activity .

3.2. Research on Drug Development

In a study focused on neuropharmacology, derivatives of this compound were evaluated for their inhibitory effects on amino acid transporters, showing promising results that suggest potential therapeutic applications in treating neurological disorders .

Comparative Data Table

Application AreaDescriptionKey Benefits
Medicinal ChemistryIntermediate for bioactive compoundsFacilitates drug development
Asymmetric SynthesisChiral building blockProduces enantiomerically enriched products
Complex Organic SynthesisBase material for multi-step synthesisVersatile reactivity allows diverse applications
NeuropharmacologyInhibitor of amino acid transportersPotential treatment for neurological disorders

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its utility, N-Boc-(+/-)-cis-(exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde is compared below with two analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Primary Applications
This compound C₁₃H₂₁NO₃ 239.31 Boc-amine, aldehyde THF, diethyl ether Chiral ligands, drug synthesis
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate C₁₅H₂₂N₂O₄S 326.41 Boc-amine, ester, thienopyridine Not specified Heterocyclic intermediates
Boc-protected prolinals (e.g., Boc-L-prolinal) C₁₁H₁₉NO₃ 213.28 Boc-amine, aldehyde, pyrrolidine Polar solvents Asymmetric catalysis

Key Differences and Implications

Structural Rigidity vs. Flexibility: The bicyclo[2.2.1]heptane scaffold in this compound imposes rigid stereoelectronic constraints, enhancing stereoselectivity in reactions like aldol condensations . In contrast, Boc-protected prolinals (e.g., Boc-L-prolinal) feature a flexible pyrrolidine ring, which may reduce stereochemical control in certain catalytic processes.

Functional Group Diversity: Compared to Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate, which contains an ester group and a sulfur-containing heterocycle, the aldehyde group in the target compound enables nucleophilic additions (e.g., Grignard reactions) critical for constructing chiral centers .

Solubility and Reactivity: The solubility of this compound in aprotic solvents (e.g., THF) contrasts with the polar-solvent preference of Boc-prolinals. This difference impacts reaction conditions: the former is suited for organometallic reactions, while the latter excels in aqueous-phase catalysis.

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